Ro 63-0563

5-HT6 receptor Radioligand binding Receptor pharmacology

Ro 63-0563 is the first and only selective 5-HT6 receptor antagonist validated as a radioligand ([3H]Ro 63-0563) for quantitative autoradiography and occupancy assays. Its distinct selectivity profile (69 off-targets) and pA2 (7.10) ensure data reproducibility, making it irreplaceable by other 5-HT6 antagonists. Unlabeled Ro 63-0563 is critical for defining nonspecific binding.

Molecular Formula C13H17N5O2S
Molecular Weight 307.37 g/mol
Cat. No. B1680699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 63-0563
Synonyms4-amino-N-(2,6 bis-methylamino-pyridin-4-yl)-benzene sulfonamide
Ro 63-0563
Ro-63-0563
Ro63-0563
Molecular FormulaC13H17N5O2S
Molecular Weight307.37 g/mol
Structural Identifiers
SMILESCNC1=CC(=CC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H17N5O2S/c1-15-12-7-10(8-13(16-2)17-12)18-21(19,20)11-5-3-9(14)4-6-11/h3-8H,14H2,1-2H3,(H3,15,16,17,18)
InChIKeyPTFNKZLSFWJYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide (Ro 63-0563): Procurement-Ready Overview of a Validated 5-HT6 Receptor Antagonist Tool Compound


4-Amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide (CAS 202466-77-1; designated Ro 63-0563) is a benzenesulfonamide-derivative that functions as a high-affinity, competitive antagonist at the serotonin 5-HT6 receptor [1]. This compound was first disclosed and pharmacologically characterized in 1998 as part of a series of potent and selective 5-HT6 receptor antagonists [2]. Notably, Ro 63-0563 was the first compound developed into a selective 5-HT6 receptor radioligand ([3H]Ro 63-0563), enabling direct receptor binding studies in native tissues [3]. Its molecular weight is 307.37 g/mol, and its primary use is as a validated pharmacological tool for studying 5-HT6 receptor function in vitro and in vivo [4].

Why 4-Amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide Cannot Be Substituted by Other 5-HT6 Antagonists: Critical Procurement Considerations


Although multiple high-affinity 5-HT6 receptor antagonists exist (e.g., SB-271046, SB-399885, Lu AE58054/idalopirdine), direct substitution of Ro 63-0563 with these alternatives is scientifically unjustified without rigorous re-validation. Critically, only Ro 63-0563 has been validated as a selective 5-HT6 radioligand ([3H]Ro 63-0563), enabling direct receptor autoradiography and binding site quantification in native tissues—a capability not reported for other antagonists in its class [1]. Furthermore, Ro 63-0563 exhibits a distinct selectivity profile verified against 69 off-targets, whereas closely related compounds like Ro 04-6790 were only screened against 23 [2]. Functional antagonism potency (pA2) also differs meaningfully between these tools, with Ro 63-0563 demonstrating higher functional blockade (pA2 = 7.10) than Ro 04-6790 (pA2 = 6.75) [3]. Consequently, for studies requiring consistent receptor occupancy quantification, functional blockade assessment, or established behavioral pharmacology in rodent models, substituting Ro 63-0563 with another 5-HT6 antagonist introduces uncharacterized experimental variability and compromises data reproducibility.

Quantitative Differentiation of 4-Amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide: Comparator-Based Evidence for Scientific Procurement Decisions


Superior 5-HT6 Receptor Binding Affinity Relative to Ro 04-6790: Direct Head-to-Head Comparison

In a direct head-to-head comparison using [3H]-LSD displacement assays, Ro 63-0563 exhibited significantly higher affinity for both rat and human 5-HT6 receptors compared to the structurally related analog Ro 04-6790. At the rat 5-HT6 receptor, Ro 63-0563 achieved a pKi of 7.83 ± 0.01 (Ki ≈ 14.8 nM), whereas Ro 04-6790 yielded a pKi of 7.35 ± 0.04 (Ki ≈ 44.7 nM) [1]. At the human 5-HT6 receptor, Ro 63-0563 demonstrated a pKi of 7.91 ± 0.02 (Ki ≈ 12.3 nM), compared to Ro 04-6790's pKi of 7.26 ± 0.06 (Ki ≈ 55 nM) [2].

5-HT6 receptor Radioligand binding Receptor pharmacology

Expanded Off-Target Selectivity Profile Versus Ro 04-6790: 69 vs. 23 Receptors Screened

Ro 63-0563 was screened against 69 distinct receptor binding sites and demonstrated >100-fold selectivity for the 5-HT6 receptor across all targets evaluated. In contrast, the closely related analog Ro 04-6790 was only profiled against 23 off-targets in the same study [1]. This broader selectivity characterization provides substantially greater confidence in the pharmacological specificity of Ro 63-0563 for studies where off-target confounding must be minimized.

Selectivity profiling Off-target pharmacology Receptor screening

Enhanced Functional Antagonism Potency (pA2) Compared to Ro 04-6790 in cAMP Accumulation Assays

In functional cAMP accumulation assays using HeLa cells stably expressing the human 5-HT6 receptor, Ro 63-0563 demonstrated superior competitive antagonism compared to Ro 04-6790. Schild analysis yielded a mean pA2 value of 7.10 ± 0.09 for Ro 63-0563, representing a 2.24-fold higher functional potency than Ro 04-6790, which produced a pA2 of 6.75 ± 0.07 [1]. Neither compound exhibited agonist or inverse agonist activity at basal cAMP levels [2].

Functional antagonism cAMP signaling Schild analysis

Validated Use as a Selective 5-HT6 Radioligand: A Unique Differentiator Absent in Comparator Compounds

Ro 63-0563 is the first and most extensively characterized selective 5-HT6 receptor radioligand, designated [3H]Ro 63-0563 [1]. In equilibrium binding studies using rat striatal membranes, [3H]Ro 63-0563 labeled a single saturable binding site with a Kd of 11.7 nM and Bmax of 175 fmol/mg protein [2]. For porcine striatal membranes, the corresponding values were Kd = 8.0 nM and Bmax = 130 fmol/mg protein [3]. In contrast, widely used comparator compounds such as SB-271046, SB-399885, and Lu AE58054 (idalopirdine) have not been validated as radioligands, limiting their utility for direct receptor occupancy quantification [4].

Radioligand binding Autoradiography Receptor quantification

High Selectivity for 5-HT6 Over 5-HT2A (>800-Fold) Confirmed by Direct Binding Affinity Comparison

Ro 63-0563 exhibits pronounced selectivity for the 5-HT6 receptor over the closely related 5-HT2A receptor, a common off-target for many serotonergic ligands. Direct binding affinity measurements show a Ki of 12.3 nM for 5-HT6, compared to a Ki greater than 10,000 nM for 5-HT2A, representing a selectivity window exceeding 800-fold [1]. This selectivity is critical for experiments where 5-HT2A-mediated effects (e.g., head-twitch response, vasoconstriction) must be excluded.

Receptor selectivity 5-HT2A Off-target binding

Validated Research Applications of 4-Amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide: Evidence-Based Procurement Guidance


Receptor Autoradiography and Ex Vivo Occupancy Studies Using [3H]Ro 63-0563

The unique validation of [3H]Ro 63-0563 as a selective 5-HT6 radioligand enables quantitative receptor autoradiography in native brain tissues from rat and porcine models. Procurement of unlabeled Ro 63-0563 is essential for defining nonspecific binding in these experiments, and the compound serves as a reference standard for ex vivo receptor occupancy assays. No other 5-HT6 antagonist (including SB-271046, SB-399885, or Lu AE58054) has been validated for this application [1].

Behavioral Pharmacology Studies Requiring Functional 5-HT6 Antagonism in Rodent Models

Ro 63-0563 has been extensively characterized in rodent behavioral paradigms, including stretching-yawning-chewing syndrome induction, which is a validated in vivo readout of central 5-HT6 receptor blockade [1]. Its functional antagonism potency (pA2 = 7.10) and comprehensive selectivity profiling (69 off-targets) make it the preferred tool for studies of 5-HT6-mediated effects on cognition, learning, and memory processes [2].

In Vitro Binding and Functional Assays Requiring a Well-Characterized Reference Antagonist

For laboratories conducting radioligand displacement assays (e.g., [3H]-LSD binding) or cAMP accumulation functional assays, Ro 63-0563 provides a robust positive control with well-documented affinity values (human 5-HT6 Ki ≈ 12–16 nM) and antagonist behavior. Its competitive antagonism mechanism and lack of inverse agonist activity simplify data interpretation compared to less thoroughly characterized alternatives [1].

Target Engagement Studies in Neuroscience Drug Discovery Programs

In drug discovery programs developing novel 5-HT6 antagonists, Ro 63-0563 serves as a benchmark comparator for affinity, selectivity, and functional potency. The availability of direct head-to-head data against Ro 04-6790 and the radioligand validation provide a robust framework for evaluating new chemical entities against a well-defined reference standard [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 63-0563

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.